5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxy group, and a pyrimidine carboxamide moiety.
Preparation Methods
The synthesis of 5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzothiazole ring. The reaction conditions typically include the use of chlorinating agents, methoxy substituents, and sulfonylating agents. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
When compared to similar compounds, 5-CHLORO-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-CHLORO-N-(1-METHYL-HEXYL)-BENZAMIDE
- 4-CHLORO-N-(1,5-DIMETHYL-HEXYL)-BENZAMIDE
- 4-CHLORO-N-(1-METHYL-BUTYL)-BENZAMIDE These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN4O4S2 |
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Molecular Weight |
489.0 g/mol |
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H17ClN4O4S2/c1-12-3-5-13(6-4-12)11-32(28,29)21-23-10-15(22)18(25-21)19(27)26-20-24-16-8-7-14(30-2)9-17(16)31-20/h3-10H,11H2,1-2H3,(H,24,26,27) |
InChI Key |
GWIKAAHLVJNAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)Cl |
Origin of Product |
United States |
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